molecular formula C11H16F3N3O B11728887 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11728887
M. Wt: 263.26 g/mol
InChI Key: UGUGTFMKIVEIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The oxolane ring can be introduced via a ring-closing reaction. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, the compound’s unique structure and functional groups make it a potential candidate for drug development. It can be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the oxolane ring and amine group.

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylamine: Lacks the oxolane ring.

    {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amine: Lacks the oxolane ring.

Uniqueness

The presence of both the oxolane ring and the trifluoromethyl group in {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine makes it unique compared to its similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16F3N3O

Molecular Weight

263.26 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H16F3N3O/c1-17-7-8(10(16-17)11(12,13)14)5-15-6-9-3-2-4-18-9/h7,9,15H,2-6H2,1H3

InChI Key

UGUGTFMKIVEIGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.